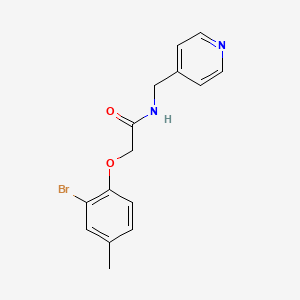![molecular formula C12H18N2O4S B5644494 5-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644494.png)
5-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of oxadiazole derivatives often involves the cyclization of amidoximes, which can be obtained from precursor acids or esters. For instance, Wu et al. (2000) described the synthesis of 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles from cyanohydrin benzoates and acetates through treatment with hydroxylamine, showcasing a method that could be analogous to the synthesis of the compound (Wu et al., 2000).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides insights into the arrangement of atoms within a compound. Zhu et al. (2021) utilized NMR, IR, DSC, and X-ray crystallography to characterize an energetic material precursor, revealing its orthorhombic space group and intermolecular hydrogen bonds (Zhu et al., 2021). This approach could similarly elucidate the structure of the target oxadiazole derivative.
Chemical Reactions and Properties
Oxadiazole compounds engage in various chemical reactions, contributing to their functional diversity. Smicius et al. (2002) explored reactions of oxadiazole derivatives with electrophiles, resulting in S-alkyl and N(3)-aminomethyl derivatives, highlighting the compound's reactivity and potential for further functionalization (Smicius et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are critical for understanding a compound's behavior under different conditions. Studies like those conducted by Rabie et al. (2016), which focused on the antioxidant activity of oxadiazole derivatives, can indirectly provide insights into their physical characteristics through biological evaluations (Rabie et al., 2016).
properties
IUPAC Name |
4-[[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c15-19(16)5-2-9(3-6-19)7-11-13-12(14-18-11)10-1-4-17-8-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHAYYGQLNLGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)CC3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S*,4R*)-1-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5644420.png)
![N-[3-(methylthio)phenyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5644427.png)
![N-1,3-benzodioxol-5-yl-8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5644429.png)
![2-(2-isobutoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5644434.png)
![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5644435.png)
![5-[3-(1H-pyrazol-4-yl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5644446.png)



![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-2-carboxamide](/img/structure/B5644489.png)
![2-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5644503.png)
![{4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol](/img/structure/B5644510.png)
![{[3-(2-thienylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5644516.png)